molecular formula C5H11NO3 B1293784 Isoamyl nitrate CAS No. 543-87-3

Isoamyl nitrate

Cat. No.: B1293784
CAS No.: 543-87-3
M. Wt: 133.15 g/mol
InChI Key: NTHGIYFSMNNHSC-UHFFFAOYSA-N
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Description

Isoamyl nitrate is an organic nitrate ester derived from isoamyl alcohol (3-methyl-1-butanol) and nitric acid. Its structure consists of an isoamyl group (C5H11O) bonded to a nitrate group (NO3<sup>-</sup>).

Preparation Methods

Preparation Methods of Isoamyl Nitrate

Traditional Synthesis Method

The conventional method for synthesizing this compound involves the following steps:

This method is relatively straightforward but has several drawbacks, including the generation of acidic waste and lower yields due to the instability of nitrous acid.

Improved Synthesis Using Solid Benzene Sulfonic Acid Resin

A recent patent outlines a more efficient method that addresses some of the limitations of traditional synthesis:

  • Step 1 : Mix isoamyl alcohol with solid benzenesulfonic acid resin at a temperature between -5°C and 10°C.

  • Step 2 : Slowly add an aqueous sodium nitrite solution while maintaining a reaction temperature between -5°C and 2°C. This controlled environment helps in generating nitrous acid in situ without the need for strong acids.

  • Step 3 : After the reaction, the mixture is filtered, and the product is distilled under reduced pressure to isolate this compound.

This method yields over 80% and significantly reduces waste by eliminating acidic byproducts associated with traditional methods.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of various preparation methods for this compound:

Method Yield (%) Waste Production Complexity Environmental Impact
Traditional Synthesis ~70-78 High (acidic) Moderate Significant
Improved Synthesis (Patented) >80 Low (solid resin) Low Minimal

Research Findings on Reaction Conditions

Research indicates that optimizing reaction conditions can significantly impact yield and purity:

  • Temperature Control : Maintaining low temperatures during the addition of sodium nitrite is crucial for maximizing yield and preventing decomposition of nitrous acid.

  • Mass Ratios : The optimal mass ratio of isoamyl alcohol to solid benzenesulfonic acid resin is approximately 1:1 to 2:1, while sodium nitrite should be used at a ratio of about 0.67:1 to 1:1 relative to the resin.

Scientific Research Applications

Medicinal Applications

1. Antidote for Cyanide Poisoning
Isoamyl nitrate has been investigated as an antidote for cyanide poisoning. Its mechanism involves the conversion of hemoglobin to methemoglobin, which can bind cyanide ions, thereby reducing their toxicity. Research indicates that this compound can be effective in treating cyanide toxicity when administered in appropriate doses. In comparative studies, this compound was evaluated against sodium nitrite, with findings suggesting that while both have antidotal properties, this compound may lead to the production of isoamyl alcohol during hydrolysis, which can be toxic at higher concentrations .

2. Vasodilatory Effects
this compound exhibits significant vasodilatory effects, making it a candidate for treating conditions such as hypertension and angina pectoris. The compound acts by relaxing vascular smooth muscle through the release of nitric oxide (NO), which is crucial for vascular health. This property positions this compound as a potential therapeutic agent for cardiovascular diseases .

3. Controlled Release Formulations
Recent patents describe formulations combining this compound with polysiloxane polymers to create controlled-release systems. These formulations aim to enhance the stability and delivery of this compound, allowing for more effective treatment regimens. The use of such formulations could improve patient compliance and therapeutic outcomes .

Neuropharmacological Research

1. Effects on the Central Nervous System
Studies have explored the impact of this compound on the central nervous system (CNS). Acute inhalation exposure has been shown to activate the hypothalamic-pituitary-adrenal (HPA) axis, indicating potential neuroendocrine effects. Research involving rodent models has demonstrated that this compound can influence locomotor activity and may have implications for dopaminergic signaling pathways .

2. Neurotoxicity Studies
While this compound has therapeutic potential, it also poses risks of neurotoxicity. Investigations into its effects on learning and memory suggest that chronic exposure may impair cognitive functions in rodents. These findings underscore the need for caution in its use, particularly regarding recreational inhalation practices associated with alkyl nitrites .

Case Studies and Research Findings

Study Focus Findings
Study on Cyanide Antidote EfficacyComparison of this compound and sodium nitriteThis compound showed similar antidotal effects but with increased toxicity due to hydrolysis products .
Vasodilatory EffectsEvaluation of cardiovascular impactConfirmed significant vasodilation; potential application in treating hypertension .
Neurotoxicity AssessmentImpact on learning and memoryChronic exposure impaired cognitive abilities in rodent models .

Comparison with Similar Compounds

Isoamyl Nitrate vs. Amyl Nitrite

Amyl nitrite (C5H11ONO) and this compound differ in both functional groups and applications:

  • Chemical Structure: Amyl nitrite contains a nitrite group (NO2<sup>-</sup>) with two oxygen atoms, while this compound has a nitrate group (NO3<sup>-</sup>) with three oxygen atoms. This structural difference impacts their oxidation states (nitrogen at +3 in nitrites vs. +5 in nitrates) and reactivity .
  • Applications : Amyl nitrite is historically used medically as a vasodilator, whereas this compound is more commonly employed in industrial settings.
  • Hazards: Amyl nitrite is highly flammable (similar to isoamyl acetate, H226 ), while this compound may exhibit oxidative properties under high temperatures, though it is less explosively unstable than inorganic nitrates like ammonium nitrate .

This compound vs. Inorganic Nitrates (Ammonium, Sodium, Lead)

Property This compound (Inferred) Ammonium Nitrate Sodium Nitrate Lead Nitrate
Formula C5H11NO3 NH4NO3 NaNO3 Pb(NO3)2
Physical State Liquid (est.) Crystalline solid Crystalline solid Crystalline solid
Solubility (Water) Low (est., hydrophobic ester) 150 g/100 mL (20°C) 72.7 g/100 mL (0°C) 52.5 g/100 mL (20°C)
Applications Industrial solvents, additives Fertilizers, explosives (ANFO) Fertilizers, glass production Pyrotechnics, oxidizer
Hazards Flammable (H226 ) Explosive under heat/pressure Oxidizer, irritant Toxic, environmental pollutant



Key Differences :

  • Reactivity: Inorganic nitrates (e.g., NH4NO3) decompose exothermically, releasing gases like N2O and H2O , while this compound likely decomposes into organic fragments and NOx gases.
  • Stability: Ammonium nitrate is notoriously unstable in bulk (e.g., Beirut explosion ), whereas organic nitrates are generally less prone to detonation but remain flammable.

This compound vs. Urea Nitrate

Urea nitrate (CH5N2O3·NO3) is an explosive compound formed by urea and nitric acid. Unlike this compound:

  • Structure : Urea nitrate is a salt with ionic bonding, while this compound is a covalent ester.
  • Applications: Urea nitrate is primarily used in improvised explosives , whereas this compound has non-explosive industrial roles.
  • Detection : Urea nitrate can be identified via colorimetric tests (e.g., reaction with P-DMAC ), while this compound may require gas chromatography.

Biological Activity

Isoamyl nitrate (IAN) is a member of the alkyl nitrite family, known for its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological effects, pharmacokinetics, and therapeutic uses, supported by case studies and research findings.

This compound is a volatile organic compound with the molecular formula C5H11NO2. It is primarily used as a vasodilator and has been investigated for its potential in treating conditions such as angina pectoris and cyanide poisoning.

Pharmacokinetics

  • Absorption : IAN is rapidly absorbed into the bloodstream and reaches stable concentrations in various tissues within minutes of inhalation. Studies show that peak levels in blood and brain regions occur within 10 minutes of exposure and are maintained for up to 30 minutes .
  • Metabolism : Upon hydrolysis, this compound releases nitrite ions and isoamyl alcohol. The latter can contribute to toxicity, which complicates its therapeutic use .

Vasodilatory Effects

This compound exerts significant vasodilatory effects through the release of nitric oxide (NO), which activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This pathway results in relaxation of vascular smooth muscles .

Table 1: Mechanism of Action of this compound

MechanismDescription
Nitric Oxide ReleaseActivates guanylate cyclase leading to increased cGMP levels
cGMP Pathway ActivationCauses relaxation of vascular smooth muscle
Methemoglobin FormationCompetes with cyanide by forming methemoglobin which binds cyanide

Neuroendocrine Effects

Research indicates that IAN influences the hypothalamo-pituitary-adrenal (HPA) axis. In animal studies, exposure to IAN resulted in increased plasma adrenocorticotropic hormone (ACTH) levels and decreased corticosterone levels, suggesting an activation of the HPA axis .

Cyanide Poisoning

This compound has been historically used as an antidote for cyanide poisoning. It acts by converting hemoglobin to methemoglobin, which binds cyanide ions, thereby mitigating toxicity .

Case Study: Treatment of Cyanide Poisoning
A notable case involved a pediatric patient who ingested amygdalin, resulting in severe cyanide poisoning. Treatment with this compound followed by sodium nitrite led to rapid recovery, demonstrating its efficacy in acute settings .

Inhalation Abuse Potential

Despite its therapeutic benefits, IAN has gained notoriety as a recreational drug due to its euphoric effects when inhaled. However, this practice poses significant risks including neurotoxicity and impaired cognitive functions .

Toxicological Considerations

While IAN has beneficial effects, it also presents risks:

  • Neurotoxicity : Chronic exposure has been linked to impairments in learning and memory functions in rodent models .
  • Toxic Metabolites : The hydrolysis product isoamyl alcohol can induce toxicity, complicating its use as an antidote for cyanide poisoning .

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing Isoamyl nitrate, and how can purity be ensured?

this compound is typically synthesized via esterification of isoamyl alcohol with nitric acid under controlled conditions. Key steps include:

  • Temperature control : Maintain reaction temperatures below 30°C to prevent runaway reactions .
  • Purification : Use fractional distillation to isolate the product, ensuring purity (>98%) via gas chromatography (GC) or nuclear magnetic resonance (NMR) .
  • Safety : Avoid contact with oxidizing agents (e.g., chlorates, peroxides) and strong acids to prevent decomposition .

Q. What safety measures are critical when handling this compound in experimental settings?

  • Personal Protective Equipment (PPE) : Wear solvent-resistant gloves (e.g., nitrile) and lab coats. Use fume hoods to minimize inhalation risks .
  • Storage : Store in airtight containers away from light, heat, and incompatible substances (e.g., metals, strong bases) .
  • Emergency protocols : Provide eyewash stations and emergency showers. Monitor airborne concentrations using OSHA-approved methods (e.g., NIOSH 1606) .

Q. How should researchers design experiments to evaluate this compound’s stability under varying storage conditions?

  • Variables : Test temperature (4°C vs. 25°C), exposure to light, and container materials (glass vs. HDPE).
  • Analytical methods : Use high-performance liquid chromatography (HPLC) to quantify degradation products over time .
  • Reference standards : Compare results against EPA IRIS protocols for nitrate esters, which emphasize reproducibility via triplicate sampling .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, vapor pressure) of this compound across studies?

  • Methodological audit : Evaluate whether differences stem from measurement techniques (e.g., static vs. dynamic vapor pressure methods) .
  • Data validation : Cross-reference with authoritative databases (e.g., PubChem, EPA DSSTox) and ensure compliance with CLP/GHS classification criteria .
  • Meta-analysis : Apply PRISMA guidelines to systematically assess literature quality, excluding studies with inadequate experimental detail .

Q. What advanced spectroscopic techniques are recommended for characterizing this compound degradation pathways?

  • GC-MS : Identify volatile degradation products (e.g., nitric oxide, aldehydes) with high sensitivity .
  • FTIR : Monitor functional group changes (e.g., nitrate ester bond cleavage) in real-time .
  • Stability studies : Couple spectroscopic data with kinetic modeling to predict shelf-life under environmental conditions .

Q. What computational approaches are suitable for predicting this compound’s reactivity in complex mixtures (e.g., with oxidizers or biological systems)?

  • DFT calculations : Model electron density and reaction pathways to predict interactions with oxidizing agents .
  • QSAR models : Corrogate toxicity data from structurally similar nitrates (e.g., amyl nitrite) to estimate ecotoxicological endpoints .
  • Molecular docking : Simulate binding affinities with enzymes (e.g., cytochrome P450) to assess metabolic pathways .

Q. Methodological Considerations

  • Data reproducibility : Document all experimental variables (e.g., solvent purity, humidity) per EPA IRIS assessment criteria .
  • Conflict resolution : For contradictory results, conduct sensitivity analyses or replicate studies using standardized protocols .
  • Ethical compliance : Adhere to OSHA 1910.132 for PPE and ISO 17025 for analytical method validation .

Properties

IUPAC Name

3-methylbutyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-5(2)3-4-9-6(7)8/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHGIYFSMNNHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70110029
Record name Isoamyl nitrate
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Molecular Weight

133.15 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Merck Index]
Record name Isoamyl nitrate
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Vapor Pressure

5.44 [mmHg]
Record name Isoamyl nitrate
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CAS No.

543-87-3
Record name Isoamyl nitrate
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Record name Isoamyl nitrate
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Record name 1-Butanol, 3-methyl-, 1-nitrate
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Record name Isoamyl nitrate
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Record name Isopentyl nitrate
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Record name ISOAMYL NITRATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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